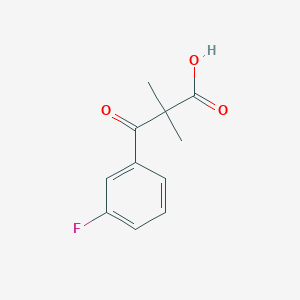

3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid

CAS No.:

Cat. No.: VC17693615

Molecular Formula: C11H11FO3

Molecular Weight: 210.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11FO3 |

|---|---|

| Molecular Weight | 210.20 g/mol |

| IUPAC Name | 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid |

| Standard InChI | InChI=1S/C11H11FO3/c1-11(2,10(14)15)9(13)7-4-3-5-8(12)6-7/h3-6H,1-2H3,(H,14,15) |

| Standard InChI Key | AZDCHPJIMVIPTH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C(=O)C1=CC(=CC=C1)F)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The IUPAC name for this compound is 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid, reflecting its substitution pattern and functional groups . Its molecular formula includes a fluorophenyl ring (), a dimethylated β-keto acid moiety (), and a carboxylic acid group (). The canonical SMILES representation, , highlights the spatial arrangement of these groups.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 210.20 g/mol |

| InChI Key | AZDCHPJIMVIPTH-UHFFFAOYSA-N |

| CAS Number | 1782461-90-8 |

Structural and Electronic Features

The fluorine atom at the meta position of the phenyl ring introduces electron-withdrawing effects, altering the ring’s electronic density and potentially stabilizing charge interactions in biological systems. The β-keto acid group () is a versatile synthon in organic synthesis, enabling participation in condensation and cyclization reactions . The dimethyl substitution at the α-carbon sterically hinders the keto-enol tautomerization, favoring the keto form and enhancing stability under ambient conditions.

Physicochemical Properties

Lipophilicity and Partition Coefficients

The octanol-water partition coefficient ()—a measure of lipophilicity—is estimated to be approximately 1.8–2.2, derived from fragment-based calculations. This value suggests balanced solubility in both aqueous and lipid phases, a trait advantageous for drug candidates requiring cell membrane penetration.

Synthetic Routes and Methodological Considerations

Reported Synthesis Pathways

While no direct synthesis protocol for 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid is publicly documented, analogous compounds in patent literature provide clues. For example, WO2019211868A1 describes the preparation of tert-butyl-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate using coupling agents like magnesium alkoxides and bases in solvents such as 1,2-dimethoxyethane . Adapting this approach, one plausible route involves:

-

Friedel-Crafts Acylation: Reacting 3-fluorobenzene with dimethyl malonyl chloride in the presence of Lewis acids like .

-

Hydrolysis: Converting the resultant β-keto ester to the free acid using aqueous base .

Table 2: Representative Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Acylation | , anhydrous , 0–5°C | Introduce β-keto ester moiety |

| Hydrolysis | , , reflux | Ester to carboxylic acid conversion |

Purification and Characterization

Post-synthesis purification likely involves recrystallization from ethanol-water mixtures or chromatography on silica gel. Nuclear magnetic resonance (NMR) spectroscopy would confirm the structure, with -NMR detecting the fluorine environment and -NMR resolving methyl and aromatic protons.

Biological and Industrial Applications

Agrochemical Uses

In agrochemistry, fluorinated compounds often serve as herbicides or fungicides. The lipophilic nature of 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid could facilitate leaf penetration, while the carboxylic acid group might chelate metal ions in microbial enzymes.

Recent Advances and Patent Landscape

Innovations in Fluorinated Compound Synthesis

Recent patents, such as WO2019211868A1, emphasize green chemistry approaches for fluorinated intermediates, including solvent-free reactions and catalytic bromination . These methods could be adapted to improve the sustainability of synthesizing 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid.

Unexplored Research Directions

Areas for further investigation include:

-

Biological Screening: Testing against kinase or protease targets.

-

Formulation Studies: Developing salt forms (e.g., sodium or potassium salts) to enhance solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume